molecular formula C9H10IN3O B13078378 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13078378
M. Wt: 303.10 g/mol
InChI Key: KUHFQSYFJWSKGP-UHFFFAOYSA-N
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Description

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes an iodine atom and three methyl groups attached to the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium. The regioselectivity of the reaction can be controlled using specific leaving groups, such as dimethylamino .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: It can form additional rings through cyclization reactions, leading to more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Mechanism of Action

The mechanism of action of 3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the iodine atom and three methyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, differentiating it from other pyrazolo[1,5-a]pyrimidine derivatives.

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

3-iodo-2,5,6-trimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H10IN3O/c1-4-5(2)11-8-7(10)6(3)12-13(8)9(4)14/h12H,1-3H3

InChI Key

KUHFQSYFJWSKGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C(NN2C1=O)C)I)C

Origin of Product

United States

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